tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate
Overview
Description
“tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate” is an organic compound with the molecular formula C10H17NO4 . It is a solid substance and its CAS number is 1130156-23-8 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(12)8(13)6-11/h8,13H,4-6H2,1-3H3 . This indicates the molecular structure of the compound.
Physical and Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 215.25 . The compound is sealed in dry storage at 2-8°C .
Scientific Research Applications
Synthesis and Structural Analysis
tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate serves as a versatile intermediate in organic synthesis, particularly in the stereoselective synthesis of piperidine derivatives. Boev et al. (2015) explored its use in producing tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates through reactions with L-selectride, followed by the Mitsunobu reaction for isomer conversion, highlighting its utility in generating stereochemically rich piperidine structures (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015). Further, Moskalenko and Boev (2014) demonstrated its role in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles, underscoring its contribution to expanding the piperidine scaffold's complexity (Moskalenko & Boev, 2014).
Catalysis and Reaction Development
The compound has been pivotal in developing novel synthetic methodologies, including the stereoselective allylation of tert-butyl 4-oxopiperidine-1-carboxylate, enabling the preparation of diverse piperidine derivatives. This work by Moskalenko and Boev (2014) illustrates its potential as a synthon for creating structurally diverse piperidine compounds, which are crucial in medicinal chemistry (Moskalenko & Boev, 2014).
X-ray Crystallography and Molecular Packing
X-ray studies by Didierjean et al. (2004) revealed insights into the molecular structure and crystal packing of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, showcasing the importance of this compound derivatives in understanding stereochemistry and molecular interactions (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(12)8(13)6-11/h8,13H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLQOXCJAGFXNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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